6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13342893
InChI: InChI=1S/C11H11ClF3N3/c1-3-4-18-6(2)9-7(11(13,14)15)5-8(12)16-10(9)17-18/h5H,3-4H2,1-2H3
SMILES: CCCN1C(=C2C(=CC(=NC2=N1)Cl)C(F)(F)F)C
Molecular Formula: C11H11ClF3N3
Molecular Weight: 277.67 g/mol

6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

CAS No.:

Cat. No.: VC13342893

Molecular Formula: C11H11ClF3N3

Molecular Weight: 277.67 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine -

Specification

Molecular Formula C11H11ClF3N3
Molecular Weight 277.67 g/mol
IUPAC Name 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C11H11ClF3N3/c1-3-4-18-6(2)9-7(11(13,14)15)5-8(12)16-10(9)17-18/h5H,3-4H2,1-2H3
Standard InChI Key UBRQISUTLURULR-UHFFFAOYSA-N
SMILES CCCN1C(=C2C(=CC(=NC2=N1)Cl)C(F)(F)F)C
Canonical SMILES CCCN1C(=C2C(=CC(=NC2=N1)Cl)C(F)(F)F)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name for this compound, 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine, reflects its polycyclic architecture. The pyrazolo[3,4-b]pyridine core consists of a pyrazole ring fused to a pyridine ring at positions 3 and 4. Substituents are positioned as follows:

  • Chloro at C6 of the pyridine ring

  • Methyl at C3 of the pyrazole ring

  • Propyl at N2 of the pyrazole ring

  • Trifluoromethyl at C4 of the pyridine ring

The molecular formula is C₁₂H₁₂ClF₃N₃, yielding a molecular weight of 290.69 g/mol (calculated via PubChem algorithms ). This distinguishes it from the closely related compound 6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine (PubChem CID 25248209), which has a methyl group instead of propyl at N2 and a molecular weight of 249.62 g/mol .

Table 1: Comparative Molecular Properties

PropertyTarget CompoundAnalog (PubChem CID 25248209)
Molecular FormulaC₁₂H₁₂ClF₃N₃C₉H₇ClF₃N₃
Molecular Weight (g/mol)290.69249.62
Key SubstituentsCl, CF₃, CH₃, C₃H₇Cl, CF₃, CH₃ (x2)

Spectroscopic and Computational Data

While experimental spectral data for the target compound are unavailable, computational predictions using tools like PubChem’s structure-based algorithms suggest:

  • ¹H NMR: Distinct signals for the propyl group (δ 0.9–1.7 ppm), methyl group (δ 2.3–2.5 ppm), and aromatic protons (δ 7.5–8.5 ppm) .

  • ¹³C NMR: Peaks corresponding to the trifluoromethyl carbon (δ 120–125 ppm, quartets due to J coupling with fluorine) .

  • IR Spectroscopy: Stretching vibrations for C-Cl (~750 cm⁻¹), C-F (~1100 cm⁻¹), and C=N (~1600 cm⁻¹) .

The trifluoromethyl group enhances electron-withdrawing effects, potentially stabilizing the aromatic system and influencing reactivity .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of pyrazolo[3,4-b]pyridines typically involves cyclocondensation reactions. For the target compound, a plausible route includes:

  • Formation of the Pyrazole Ring: Reacting a substituted hydrazine with a β-ketonitrile precursor.

  • Annulation with Pyridine: Cyclizing the intermediate to form the fused pyrazolopyridine system.

  • Post-Modification: Introducing the chloro, trifluoromethyl, and propyl groups via electrophilic substitution or alkylation.

Microwave-Assisted Synthesis

Recent advances in microwave-assisted organic synthesis (MAOS) have enabled efficient construction of pyrazolopyridines under solvent-free conditions . For example, Alvarado-Soto et al. synthesized bis-pyrazolopyridines by reacting 5-aminopyrazoles with arylaldehydes under microwave irradiation (250°C, 15 min) . Adapting this method, the target compound could be synthesized via:

  • Step 1: Preparation of 3-methyl-2-propyl-5-aminopyrazole through cyclocondensation of hydrazine with a propyl-substituted β-ketonitrile.

  • Step 2: Microwave-assisted cyclization with a chlorinated, trifluoromethyl-containing aldehyde.

This approach aligns with protocols yielding 70–90% efficiency for similar derivatives .

Table 2: Representative Reaction Conditions for Pyrazolopyridines

ParameterValueSource
Temperature250°C
Reaction Time15–30 min
CatalystNone (solvent-free)
Yield Range75–91%

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its hydrophobic substituents:

  • Trifluoromethyl Group: Increases lipophilicity (logP ≈ 2.8 predicted ).

  • Propyl Group: Further enhances lipid solubility, potentially limiting aqueous solubility.

  • Chloro Group: Adds moderate polarity but insufficient to counteract hydrophobic effects.

Predicted solubility in water is <1 mg/mL, suggesting formulation challenges for biological applications .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous pyrazolopyridines reveals decomposition temperatures >200°C , indicating that the target compound is likely stable under standard storage conditions.

Hypothesized Biological Activities

Kinase Inhibition

The planar pyrazolopyridine core is a known pharmacophore in kinase inhibitors. Molecular docking studies suggest that trifluoromethyl groups improve binding affinity to ATP pockets . While untested, the target compound may inhibit kinases like EGFR or VEGFR, warranting further investigation.

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